molecular formula C36H52ClN3O6S B12883345 Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- CAS No. 63181-82-8

Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-

Cat. No.: B12883345
CAS No.: 63181-82-8
M. Wt: 690.3 g/mol
InChI Key: NTLDJLGEIMFHKZ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- is a complex organic compound that belongs to the class of benzenesulfonic acids. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety, a chlorinated dimethylphenyl group, and a pyrazolyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- involves multiple steps. The initial step typically includes the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by the introduction of the chlorinated dimethylphenyl group and the pyrazolyl group through a series of reactions involving various reagents and catalysts. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- undergoes several types of chemical reactions, including:

Scientific Research Applications

Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- can be compared with other similar compounds, such as:

    Sulfanilic acid: Another benzenesulfonic acid derivative with an amino group.

    p-Toluenesulfonic acid: A benzenesulfonic acid derivative with a methyl group.

    Phenylsulfonic acid: A simpler benzenesulfonic acid without additional substituents. The uniqueness of benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Biological Activity

Benzenesulfonic acid derivatives are a significant class of compounds known for their diverse biological activities. The compound in focus, Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- , has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C36H52ClN3O6S
  • Molar Mass : 690.33 g/mol
  • CAS Number : 63181-82-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence cardiovascular functions and exhibit anti-inflammatory properties through the modulation of specific signaling pathways.

Cardiovascular Effects

Studies have shown that derivatives of benzenesulfonic acid can affect perfusion pressure and coronary resistance. For instance, one study utilized an isolated rat heart model to evaluate the impact of certain sulfonamide derivatives on cardiovascular parameters. The results indicated that specific compounds could significantly reduce perfusion pressure over time, suggesting a potential for therapeutic use in managing cardiovascular conditions .

Table 1: Summary of Biological Activity Studies

StudyCompound TestedDoseKey Findings
Figueroa-Valverde et al., 20244-(2-amino-ethyl)-benzenesulfonamide0.001 nMDecreased perfusion pressure and coronary resistance; potential interaction with calcium channels
Alvarez-Ramirez et al., 2023Various sulfonamide derivativesVariesDemonstrated significant changes in cardiovascular parameters; effects correlated with structural modifications

Detailed Findings

In a study by Figueroa-Valverde et al., the compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure in a time-dependent manner compared to control groups. The authors hypothesized that this effect might be due to the inhibition of L-type calcium channels, which are critical in regulating vascular tone and cardiac contractility .

Another investigation focused on the interaction between benzenesulfonamide derivatives and calcium channels using computational docking studies. This research suggested that specific amino acid residues in calcium channel proteins could interact with the sulfonamide structure, leading to altered cardiovascular responses .

Properties

CAS No.

63181-82-8

Molecular Formula

C36H52ClN3O6S

Molecular Weight

690.3 g/mol

IUPAC Name

4-[1-[[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]amino]-1-oxobutan-2-yl]oxy-2-pentadecylbenzenesulfonic acid

InChI

InChI=1S/C36H52ClN3O6S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-24-29(20-21-32(28)47(43,44)45)46-31(6-2)36(42)38-33-25-34(41)40(39-33)35-27(4)22-26(3)23-30(35)37/h20-24,31H,5-19,25H2,1-4H3,(H,38,39,42)(H,43,44,45)

InChI Key

NTLDJLGEIMFHKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)C)C)S(=O)(=O)O

Origin of Product

United States

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